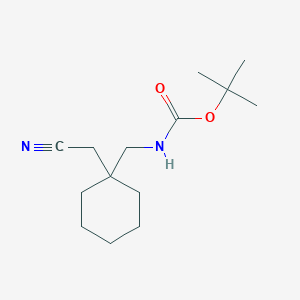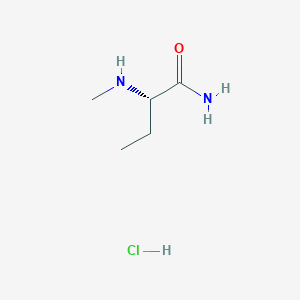![molecular formula C30H24O3 B8140583 4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B8140583.png)
4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde
概要
説明
5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is a complex organic compound characterized by its unique structure consisting of multiple phenyl rings and formyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation reaction between 2,5-diaminobenzene-1,4-dithiol and 1,2,4,5-tetrakis-(4-formylphenyl)benzene . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
作用機序
The mechanism of action of 5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde involves its interaction with various molecular targets. The formyl groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various organic compounds and materials .
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrakis (4-formylphenyl)benzene: Similar structure but with four formyl groups attached to a benzene ring.
4,4’-Diformyltriphenylamine: Contains formyl groups attached to a triphenylamine core.
5’-(4-Formylphenyl)-[1,1’3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde: Another derivative with multiple formyl groups.
Uniqueness
5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to its specific arrangement of formyl groups and methyl substitutions on the terphenyl backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in material science and organic synthesis.
特性
IUPAC Name |
4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O3/c1-19-28(25-10-4-22(16-31)5-11-25)20(2)30(27-14-8-24(18-33)9-15-27)21(3)29(19)26-12-6-23(17-32)7-13-26/h4-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRONJWMVMLRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C)C3=CC=C(C=C3)C=O)C)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B8140549.png)
![5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8140559.png)

![4-[4-[2,3,4,5,6-pentakis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B8140577.png)

![2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B8140599.png)


